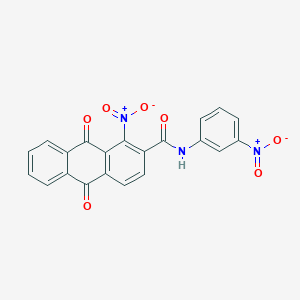![molecular formula C16H18ClNO3 B11511264 5-(3-Chlorophenyl)-2-{[(3-hydroxypropyl)amino]methylidene}cyclohexane-1,3-dione](/img/structure/B11511264.png)
5-(3-Chlorophenyl)-2-{[(3-hydroxypropyl)amino]methylidene}cyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Chlorophenyl)-2-{[(3-hydroxypropyl)amino]methylidene}cyclohexane-1,3-dione is a complex organic compound with a unique structure that includes a chlorophenyl group, a hydroxypropylamino group, and a cyclohexane-1,3-dione core
Preparation Methods
The synthesis of 5-(3-Chlorophenyl)-2-{[(3-hydroxypropyl)amino]methylidene}cyclohexane-1,3-dione typically involves multiple steps, starting with the preparation of the cyclohexane-1,3-dione core. This can be achieved through a Claisen condensation reaction. The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction, and the hydroxypropylamino group is added through a nucleophilic substitution reaction. Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
5-(3-Chlorophenyl)-2-{[(3-hydroxypropyl)amino]methylidene}cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone.
Reduction: The carbonyl groups in the cyclohexane-1,3-dione core can be reduced to form alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-(3-Chlorophenyl)-2-{[(3-hydroxypropyl)amino]methylidene}cyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3-Chlorophenyl)-2-{[(3-hydroxypropyl)amino]methylidene}cyclohexane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific biological context.
Comparison with Similar Compounds
Similar compounds to 5-(3-Chlorophenyl)-2-{[(3-hydroxypropyl)amino]methylidene}cyclohexane-1,3-dione include:
This compound analogs: These compounds have similar structures but with slight modifications in the functional groups.
Cyclohexane-1,3-dione derivatives: These compounds share the cyclohexane-1,3-dione core but differ in the substituents attached to the core.
Chlorophenyl compounds: These compounds contain the chlorophenyl group but have different core structures. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H18ClNO3 |
|---|---|
Molecular Weight |
307.77 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-3-hydroxy-2-(3-hydroxypropyliminomethyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C16H18ClNO3/c17-13-4-1-3-11(7-13)12-8-15(20)14(16(21)9-12)10-18-5-2-6-19/h1,3-4,7,10,12,19-20H,2,5-6,8-9H2 |
InChI Key |
RIGZUPGSFAYBRP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C(=C1O)C=NCCCO)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide](/img/structure/B11511182.png)
![Ethyl 4-{[1-(4-bromophenyl)-3-oxo-3-phenylpropyl]amino}benzoate](/img/structure/B11511186.png)

![6-Amino-4-(2,5-dimethoxyphenyl)-3-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11511199.png)
![N-[2-(1-adamantyloxy)ethyl]-2,5-diethoxybenzenesulfonamide](/img/structure/B11511201.png)
![4-(3,4-dichlorophenyl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one](/img/structure/B11511205.png)

![10-nitro-1-phenyl-1,3,6,7-tetrahydro-5H-3,6-epoxy[1,5]oxathionino[8,7,6-cd]indazole](/img/structure/B11511220.png)
![4-(2-fluoro-5-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11511221.png)
![Ethyl 4-[({3-[(3,5-dichloropyridin-2-yl)amino]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11511231.png)
![Ethyl 2-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11511233.png)
![N-[(Adamantan-1-YL)methyl]-5-phenyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-2-carboxamide](/img/structure/B11511241.png)
![Ethyl 1-({4-[(methoxycarbonyl)amino]phenyl}sulfonyl)piperidine-4-carboxylate](/img/structure/B11511248.png)
![2-{4-[(2-fluorobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione](/img/structure/B11511253.png)
